benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate

Lacosamide Synthesis Protecting Group Strategy Process Yield

Benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate, commonly known as Lacosamide Intermediate 2 or (R)-N-Benzyl-2-(benzyloxycarbonylamino)-3-hydroxypropionamide (CAS 219835-31-1), is a chiral carbamate compound with a molecular weight of 328.36 g/mol and a reported melting point of 147-149 °C. Its primary and established industrial application is as a crucial advanced intermediate in the multi-step synthesis of the anticonvulsant active pharmaceutical ingredient (API) Lacosamide.

Molecular Formula C18H20N2O4
Molecular Weight 328.4 g/mol
Cat. No. B13393252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate
Molecular FormulaC18H20N2O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C(CO)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H20N2O4/c21-12-16(17(22)19-11-14-7-3-1-4-8-14)20-18(23)24-13-15-9-5-2-6-10-15/h1-10,16,21H,11-13H2,(H,19,22)(H,20,23)
InChIKeyUXFRXMOGXOINIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate: A Critical Chiral Intermediate for Lacosamide API Synthesis


Benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate, commonly known as Lacosamide Intermediate 2 or (R)-N-Benzyl-2-(benzyloxycarbonylamino)-3-hydroxypropionamide (CAS 219835-31-1), is a chiral carbamate compound with a molecular weight of 328.36 g/mol and a reported melting point of 147-149 °C . Its primary and established industrial application is as a crucial advanced intermediate in the multi-step synthesis of the anticonvulsant active pharmaceutical ingredient (API) Lacosamide [1]. The (R)-configuration at its single stereocenter is paramount, as it directly dictates the correct stereochemistry of the final drug substance, a critical quality attribute for therapeutic efficacy [2].

Why Benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate Cannot Be Freely Substituted with Generic Analogs


Despite the existence of numerous patented routes to Lacosamide, the choice of a specific intermediate like benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate has profound implications for overall process yield, chiral purity, and cost. Simply substituting this Cbz-protected intermediate with an in-class analog, such as the corresponding Boc-protected version, leads to quantitatively different outcomes. For instance, a Boc-protected route reports an overall yield of only about 60%, significantly lower than the 76.0% total yield achieved via a Cbz-based route [1]. Furthermore, synthetic schemes that avoid a protected intermediate altogether are documented to suffer from poor chiral purity due to racemization, a critical failure for an API that requires high enantiomeric excess [2]. These quantitative and qualitative trade-offs make generic substitution a high-risk decision without rigorous process re-validation.

Quantitative Evidence Guide for Procuring Benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate


Superior Overall Synthesis Yield via Cbz-Protected Route vs. Boc-Protected Route

A synthetic route using a Cbz-protected intermediate, of which this compound is the key building block, delivers a substantially higher total yield compared to a classical Boc-protected route. The Cbz-based process achieves a total yield of 76.0%, whereas a standard Boc-protected synthesis reports an overall yield of only about 60% [1]. This 16% absolute yield improvement translates directly into lower raw material costs per kilogram of final API.

Lacosamide Synthesis Protecting Group Strategy Process Yield

Enhanced Chiral Purity Control Compared to Unprotected Intermediate Routes

Routes that do not use a protected intermediate at this specific stage are explicitly disclosed to result in a benzylamide intermediate with "poor chiral purity due to racemization" [1]. This compound, with its Cbz protecting group, is part of a strategy designed to maintain high enantiomeric excess (>98% ee) [1]. The alternative is a non-viable pathway for regulated pharmaceutical production where chiral purity is a non-negotiable quality requirement.

Chiral Purity Racemization API Manufacturing

Reduced Process Complexity and Cost vs. Alternative Protecting Group Strategies

While the Cbz route is associated with this compound, other protecting group strategies introduce their own complexities. The use of trityl protecting groups is noted to require many transformations on materials with 'very high molecular mass, making the process less effective from an economic point of view' [1]. A Cbz-protected intermediate like benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate avoids the mass-intensive and economically unfavorable steps associated with bulkier protecting groups.

Process Economics Protecting Group Strategy Scalability

Recommended Application Scenarios for Benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate Based on Evidence


Generic Lacosamide API Manufacturing Via a High-Yield Cbz Route

The most suitable application for this compound is as the starting point for the final amidation and deprotection steps in generic Lacosamide API production. The selection is justified by a demonstrated 76.0% total yield for the overall Cbz-based process, which offers a 16% yield advantage over a standard Boc-protected route with about 60% yield. Procurement should be tied to a validated process that leverages this high-yield pathway.

Chiral Purity-Sensitive Research and Development of Anticonvulsant Agents

For R&D teams focused on synthesizing Lacosamide analogs or developing new chiral anticonvulsant agents, this specific intermediate is preferred. It enables a synthetic route that achieves >98% enantiomeric excess, a critical requirement for initial pharmacological evaluation. Using alternative, unprotected intermediates risks obtaining a racemic or low-ee mixture, which would invalidate biological assay results.

Reference Standard Material for Process Impurity Profiling

Due to its defined structure as a protected intermediate, this compound serves as a high-value reference standard for analytical R&D. Its role as 'Lacosamide Intermediate 2' makes it essential for tracking Cbz-related process impurities in Lacosamide API, an activity critical for regulatory filings and quality control, as national pharmacopoeias develop specific monographs for such impurities.

Quote Request

Request a Quote for benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.